molecular formula C12H10N6OS B5419497 1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No. B5419497
M. Wt: 286.31 g/mol
InChI Key: CBRBANIGRCUDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PTZ-343 belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and diabetes. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and antioxidant activities. It has also been shown to inhibit the proliferation of cancer cells and induce cell death in vitro. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is its diverse biological activities, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide. One potential direction is the development of novel this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Additionally, the mechanism of action of this compound should be further elucidated to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves the reaction of 4-pyridinecarboxylic acid with thiosemicarbazide, followed by cyclization with methyl isocyanate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential application in the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c1-18-9(4-7-14-18)10(19)15-12-17-16-11(20-12)8-2-5-13-6-3-8/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRBANIGRCUDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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